![molecular formula C20H26N4O2S B2847382 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 921493-44-9](/img/structure/B2847382.png)
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
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Description
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been found to be overexpressed in various types of cancer, making it a promising target for cancer therapy. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.
Scientific Research Applications
Heterocyclic Synthesis
This compound is relevant in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For instance, cycloaddition reactions involving thiourea and thioacetamide afford thiazole derivatives. These reactions are fundamental in creating compounds with potential applications in medicinal chemistry and material science (Hunnur, Latthe, & Badami, 2005), (Schmeyers & Kaupp, 2002).
Antibacterial and Antifungal Activities
Certain derivatives synthesized from this compound class have shown promising antimicrobial activities. These activities are essential in developing new antimicrobial agents to combat resistant bacterial and fungal strains. For example, the synthesis and characterization of 1,2,3-triazoles tethering bioactive benzothiazole nucleus have demonstrated significant reductions in reaction times and promising antimicrobial activities (Rezki, 2016).
Anticancer Activities
The synthesis of thiazole and imidazole derivatives has been explored for their potential anticancer activities. Compounds exhibiting reasonable anticancer activity against various human tumor cell lines offer a pathway to new cancer therapies (Duran & Demirayak, 2012).
Chemical Reactions and Synthesis
The compound is involved in reactions that yield diverse heterocyclic compounds, such as thiazole, pyridone, and chromene derivatives, which have applications in developing corrosion inhibitors, dyes, and new materials with unique properties (Ali et al., 2010), (Yıldırım & Cetin, 2008).
properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13-7-6-8-14(2)18(13)23-17(25)11-16-12-27-20(22-16)24-19(26)21-15-9-4-3-5-10-15/h6-8,12,15H,3-5,9-11H2,1-2H3,(H,23,25)(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASBOQVVKNULHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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